2-Butyl-1H-imidazole-4-carbaldehyde

Catalog No.
S672045
CAS No.
68282-49-5
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyl-1H-imidazole-4-carbaldehyde

CAS Number

68282-49-5

Product Name

2-Butyl-1H-imidazole-4-carbaldehyde

IUPAC Name

2-butyl-1H-imidazole-5-carbaldehyde

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

PTHGVOCFAZSNNA-UHFFFAOYSA-N

SMILES

CCCCC1=NC=C(N1)C=O

Canonical SMILES

CCCCC1=NC=C(N1)C=O

Synthesis and Characterization:

2-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic molecule containing an imidazole ring and an aldehyde functional group. It can be synthesized through various methods, including the Vilsmeier-Haack reaction and the formylation of 2-butylimidazole. Studies have described its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Biological Activities:

Research suggests that 2-Butyl-1H-imidazole-4-carbaldehyde possesses various biological activities. Studies have investigated its potential as:

  • Antimicrobial agent: It has been shown to exhibit antibacterial and antifungal activities against various pathogens [].
  • Antioxidant: Studies suggest its potential as a free radical scavenger and antioxidant [].
  • Enzyme inhibitor: It may inhibit certain enzymes, potentially impacting specific biological processes [].

2-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of an imidazole ring and an aldehyde functional group. Its molecular formula is C8H12N2OC_8H_{12}N_2O, and it is commonly represented by the International Chemical Identifier number 68282-49-5. The compound features a butyl group at the second position of the imidazole ring, which contributes to its unique properties, including its solubility and lipophilicity. The imidazole ring provides aromatic stability and potential for hydrogen bonding due to the nitrogen atoms present in its structure, while the formyl group enhances its reactivity and potential for further chemical modifications .

Currently, there is no documented information on the specific mechanism of action of 2-Butyl-1H-imidazole-4-carbaldehyde in any biological system.

  • The imidazole ring can be weakly basic, so standard precautions for handling basic compounds should be followed, including wearing gloves and eye protection.
  • The formyl group can react with some biological molecules, so it's advisable to handle it with care and avoid inhalation or skin contact.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: It can be reduced to yield primary alcohols.
  • Substitution Reactions: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound .

The synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde can be achieved through several methods:

  • Vilsmeier-Haack Reaction: This method involves the formylation of 2-butylimidazole using a Vilsmeier reagent.
  • Direct Formylation: The compound can also be synthesized by directly introducing a formyl group into 2-butylimidazole through various chemical pathways.
  • Characterization Techniques: The synthesized compound is typically characterized using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm its structure and purity .

2-Butyl-1H-imidazole-4-carbaldehyde has various applications, particularly in the field of medicinal chemistry:

  • Intermediate in Synthesis: It is utilized as an intermediate in the synthesis of other pharmaceutical compounds.
  • Potential Therapeutic Agent: Due to its unique structure, it may have applications in developing new drugs or therapeutic agents .

Several compounds share structural similarities with 2-Butyl-1H-imidazole-4-carbaldehyde. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Aspects
2-MethylimidazoleImidazole ring with a methyl groupLess bulky than 2-butyl counterpart
1H-ImidazoleSimplest form of imidazoleLacks alkyl substitution; more basic properties
2-EthylimidazoleImidazole ring with an ethyl groupSimilar reactivity but different solubility
4-MethylimidazoleMethyl substitution at position fourDifferent electronic properties

The uniqueness of 2-Butyl-1H-imidazole-4-carbaldehyde lies in its specific combination of an aldehyde functional group with a butyl-substituted imidazole ring, which influences its physical properties and potential applications in medicinal chemistry .

The development of 2-butyl-1H-imidazole-4-carbaldehyde is intrinsically linked to the broader evolution of imidazole chemistry, which has its origins in the pioneering work of Heinrich Debus in 1858. Debus first reported the synthesis of imidazole itself, establishing the foundation for subsequent developments in this class of heterocyclic compounds. The term "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch, further cementing the nomenclature that persists today.

The specific derivative 2-butyl-1H-imidazole-4-carbaldehyde emerged as part of the systematic exploration of substituted imidazole derivatives, particularly those bearing alkyl substituents and formyl groups. This compound gained particular prominence through its association with the development of angiotensin receptor antagonists, most notably in the synthesis of losartan, where it serves as a key intermediate. The synthetic pathway to this compound was significantly advanced through the application of the Vilsmeier-Haack reaction, which was first described by Anton Vilsmeier and Albrecht Haack in 1927.

The historical significance of this compound extends beyond its individual properties to encompass its role in demonstrating the potential of imidazole-based scaffolds in medicinal chemistry. Research into imidazole derivatives has revealed that more than 85% of all physiologically active chemical compounds include heterocycles, thereby emphasizing their significant role in modern drug design. This statistical reality has driven continued interest in compounds like 2-butyl-1H-imidazole-4-carbaldehyde, which offer unique synthetic possibilities and biological activities.

Structural Characteristics and Nomenclature

2-Butyl-1H-imidazole-4-carbaldehyde possesses a well-defined molecular structure characterized by specific chemical identifiers and structural features. The compound bears the Chemical Abstracts Service registry number 68282-49-5 and has a molecular formula of C8H12N2O with a molecular weight of 152.197 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 2-butyl-1H-imidazole-5-carbaldehyde, reflecting the standard nomenclature conventions for heterocyclic compounds.

The structural architecture of this molecule features an imidazole ring as the central heterocyclic core, which is a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The butyl group (C4H9) is attached at position 2 of the imidazole ring, providing significant lipophilic character to the molecule. The carbaldehyde functional group (CHO) is positioned at the 4-position of the imidazole ring, creating a highly reactive electrophilic site that enables various chemical transformations.

Table 1: Chemical Identifiers and Properties of 2-Butyl-1H-imidazole-4-carbaldehyde

PropertyValue
Chemical Abstracts Service Number68282-49-5
Molecular FormulaC8H12N2O
Molecular Weight152.197 g/mol
International Chemical Identifier KeyPTHGVOCFAZSNNA-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemCCCCC1=NC=C(N1)C=O
PubChem Compound Identifier2735671
Melting Point117-120°C
Predicted Boiling Point359.1±15.0°C
Predicted Density1.099±0.06 g/cm³

The Simplified Molecular Input Line Entry System representation (CCCCC1=NC=C(N1)C=O) clearly illustrates the connectivity pattern within the molecule, showing the linear butyl chain attached to the imidazole ring and the aldehyde functionality. This structural arrangement confers specific chemical properties that make the compound particularly valuable in synthetic applications.

The compound exhibits tautomerism characteristic of imidazole derivatives, where the hydrogen atom on the nitrogen can migrate between the two nitrogen atoms in the ring. This tautomeric behavior has been extensively studied in related compounds, where nuclear magnetic resonance spectroscopy has revealed the dynamic nature of these equilibria. The presence of the electron-withdrawing aldehyde group influences the electron density distribution within the imidazole ring, affecting both the chemical reactivity and the biological activity of the compound.

Significance in Heterocyclic Chemistry

2-Butyl-1H-imidazole-4-carbaldehyde occupies a prominent position within the broader context of heterocyclic chemistry due to its unique combination of structural features and chemical reactivity. The imidazole ring system represents one of the most important heterocyclic scaffolds in medicinal chemistry, with numerous therapeutic compounds containing this structural motif. The occurrence of imidazole moiety in therapeutic compounds may be beneficial in terms of improving water-soluble properties due to its two nitrogen atoms which leads to the creation of hydrogen bonds.

The significance of this compound extends to its role as an isostere of other important heterocycles including triazole, pyrazole, thiazole, tetrazole, and oxazole. This isosteric relationship enables medicinal chemists to utilize 2-butyl-1H-imidazole-4-carbaldehyde as a bioisosteric replacement in drug design efforts, potentially improving pharmacological properties while maintaining biological activity. The imidazole core can interact with diverse cations and anions as well as biomolecules through different reactions in the human biological system, thus displaying extensive biological activities.

Research has demonstrated that compounds containing the imidazole-4-carbaldehyde structural motif possess remarkable pharmacological activities including anti-fungal, anti-angiogenesis, anti-cancer, anti-inflammatory, anti-depressant, anti-tubercular, anti-viral, anti-convulsant, anti-pyretic, anti-tumor, anti-Human Immunodeficiency Virus, anti-tuberculosis, anti-proliferative, anti-analgesic, anti-fertility and anti-bacterial properties. These diverse biological activities underscore the importance of understanding and utilizing compounds like 2-butyl-1H-imidazole-4-carbaldehyde in pharmaceutical research.

The compound's structural characteristics make it particularly suitable for participation in multi-component reactions including Strecker synthesis, Bucherer-Berg reaction and post-multi-component reaction cyclization. These synthetic capabilities have made it a valuable precursor for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates, contributing significantly to drug development for infectious diseases, neurological disorders, and cancer.

Position as a Key Synthetic Intermediate

2-Butyl-1H-imidazole-4-carbaldehyde serves as an essential synthetic intermediate in the preparation of numerous biologically active compounds and pharmaceutical agents. Its strategic importance lies in the dual functionality provided by the aldehyde group and the imidazole ring, which enables participation in a wide variety of chemical transformations. The reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules.

One of the most significant applications of this compound is in the synthesis of angiotensin receptor antagonists, particularly in the preparation of losartan. The synthetic approach involves the regioselective nitrogen-alkylation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, demonstrating the compound's utility in accessing pharmaceutically relevant molecular architectures. This application has driven considerable research into optimized synthetic methodologies for preparing the compound and its derivatives.

Table 2: Synthetic Applications of 2-Butyl-1H-imidazole-4-carbaldehyde

Application CategorySpecific UseReference
Pharmaceutical SynthesisAngiotensin II antagonist intermediates
Heterocyclic SynthesisBuilding block for diverse heterocyclic compounds
Multi-component ReactionsStrecker synthesis participation
Cyclization ReactionsPost-multi-component reaction cyclization
Drug DevelopmentInfectious disease therapeutics
Neurological ResearchNeurological disorder drug intermediates
Cancer ResearchAnti-cancer compound synthesis

The compound can be synthesized through several established methodologies, with the Vilsmeier-Haack reaction being particularly prominent. This reaction involves the treatment of 2-butylimidazole with phosphorus oxychloride and dimethylformamide to introduce the formyl group. Alternative synthetic approaches include the formylation of 2-butylimidazole using various formylating agents under controlled conditions.

Recent research has focused on developing more efficient and environmentally friendly synthetic routes to this compound. One notable approach involves the one-pot synthesis starting from 4-acylaminoisoxazoles, which undergo Raney nickel-catalyzed hydrogenation followed by sodium hydroxide-promoted cyclization to afford the desired imidazole ring system. This methodology demonstrates yields of up to 93% and offers advantages in terms of operational simplicity and reduced environmental impact.

The compound's position as a key intermediate is further emphasized by its role in the synthesis of novel heterocyclic scaffolds with potential therapeutic applications. Recent studies have described the synthesis of 2-butyl-1H-benzoimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives using this compound as a starting material. These derivatives have shown significant anticancer activity against MCF-7 breast cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range.

XLogP3

1.6

UNII

U12G73SQSX

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (91.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (91.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68282-49-5

Wikipedia

2-butyl-5-formylimidazole

Dates

Modify: 2023-08-15

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